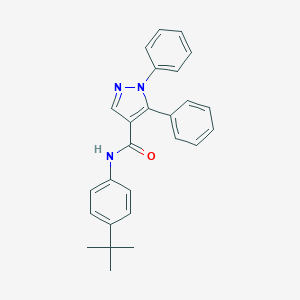
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both pyrazole and benzothiazole rings. This compound is synthesized using various methods, and its applications in scientific research are diverse.
作用機序
The mechanism of action of methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not well understood. However, studies have suggested that it may exert its biological activities by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have fluorescent properties, which make it useful for detecting metal ions in biological systems.
実験室実験の利点と制限
One of the advantages of using methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various heterocyclic compounds, and it has potential applications in various fields of research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many future directions for research on methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. Some possible directions include:
1. Further studies on its potential anticancer, antifungal, and antibacterial activities
2. Development of new synthetic methods for the compound
3. Exploration of its potential as a fluorescent probe for the detection of other metal ions
4. Investigation of its potential as a therapeutic agent for various diseases
5. Study of its interactions with specific enzymes or receptors in the body.
Conclusion:
In conclusion, methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a versatile compound that has many applications in scientific research. Its potential applications in various fields, such as medicine and materials science, make it an exciting area of research. Further studies on its properties and potential uses will undoubtedly lead to new discoveries and advancements in the field of scientific research.
合成法
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with methyl iodide to obtain methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate.
科学的研究の応用
Methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has various applications in scientific research. It is used as a building block in the synthesis of various heterocyclic compounds. It has been studied for its potential anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
製品名 |
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC名 |
methyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O2S/c1-7-4-3-5-9-10(7)16-13(20-9)17-11(14)8(6-15-17)12(18)19-2/h3-6H,14H2,1-2H3 |
InChIキー |
QRIVGSFKFHBZDW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)OC)N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287340.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)


